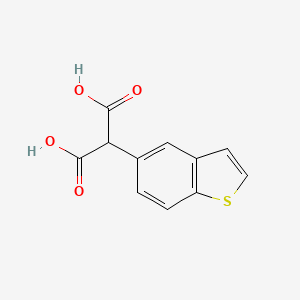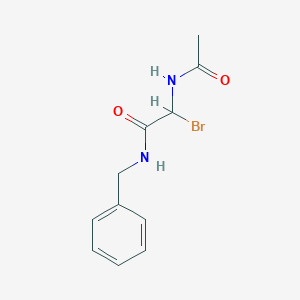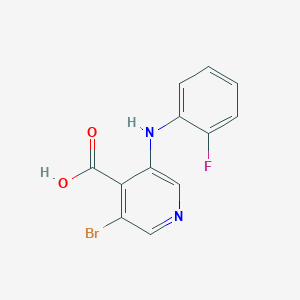![molecular formula C12H10BrFN2O2S B8334670 5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B8334670.png)
5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide
描述
5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a sulfonic acid group at the 3rd position, and a 4-fluoro-benzylamide group attached to the sulfonic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide can be achieved through a multi-step process:
Bromination of Pyridine: Pyridine is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sulfonation: The brominated pyridine undergoes sulfonation at the 3rd position using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid derivative is then reacted with 4-fluoro-benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The sulfonic acid group can participate in oxidation-reduction reactions under appropriate conditions.
Amidation and Hydrolysis: The amide bond can be formed or cleaved under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfonic acid group.
Reduction Products: Reduced forms of the sulfonic acid group or the amide bond.
Hydrolysis Products: Free sulfonic acid and 4-fluoro-benzylamine.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its sulfonamide structure.
Protein Labeling: Can be used to label proteins for biochemical studies.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Antimicrobial Activity: Potential antimicrobial properties against certain bacterial strains.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Potential use in the development of sensors for detecting specific analytes.
作用机制
The mechanism of action of 5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-pyridine-3-sulfonic acid: Lacks the 4-fluoro-benzylamide group.
4-Fluoro-benzylamide: Lacks the pyridine and sulfonic acid groups.
5-Bromo-pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the sulfonic acid and amide groups, makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C12H10BrFN2O2S |
|---|---|
分子量 |
345.19 g/mol |
IUPAC 名称 |
5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-10-5-12(8-15-7-10)19(17,18)16-6-9-1-3-11(14)4-2-9/h1-5,7-8,16H,6H2 |
InChI 键 |
WVYNHIBQAURZEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=CN=C2)Br)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
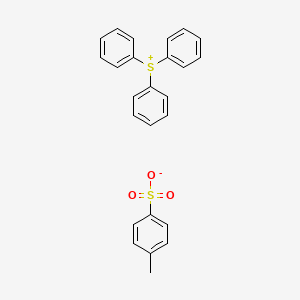
![2-[Butyl(methyl)amino]-6-cyanoisonicotinic acid](/img/structure/B8334615.png)
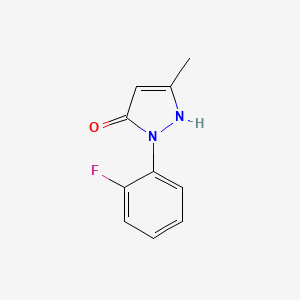
![10,11-Dihydro-5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B8334633.png)
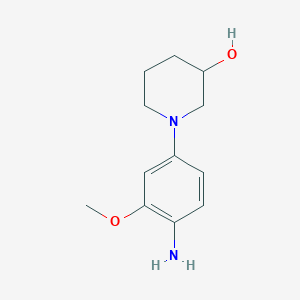
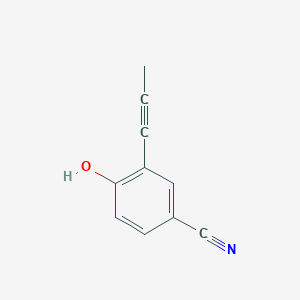
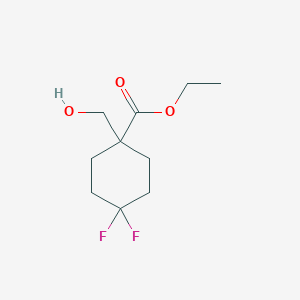
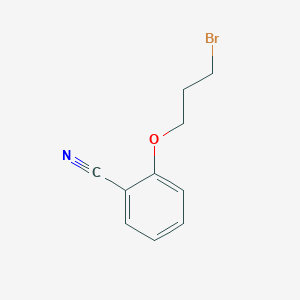
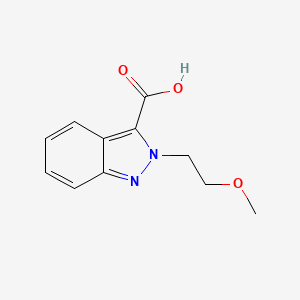
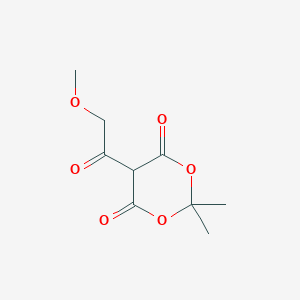
![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-isonicotinic acid](/img/structure/B8334678.png)
